molecular formula C15H14N6 B12651416 Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 112089-20-0

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12651416
CAS No.: 112089-20-0
M. Wt: 278.31 g/mol
InChI Key: MFLLVVOSNHPNDS-UHFFFAOYSA-N
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Description

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a benzonitrile group attached to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile . For the specific compound , additional steps involving the introduction of the purine moiety and the dimethylamino group are required. These steps typically involve nucleophilic substitution reactions and may require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of benzonitrile derivatives often employs ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is commonly used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Benzamide or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action for benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes at the molecular level. This can lead to inhibition or activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of a benzonitrile group with a purine derivative, which imparts specific chemical and biological properties not found in simpler benzonitrile compounds. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

112089-20-0

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

3-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile

InChI

InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-4-11(6-12)7-16/h3-6,9-10H,8H2,1-2H3

InChI Key

MFLLVVOSNHPNDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C#N

Origin of Product

United States

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